Cas no 1354938-82-1 (3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol)

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol 化学的及び物理的性質
名前と識別子
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- 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol
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- MDL: MFCD21334953
- インチ: 1S/C9H5Cl2NO2/c10-6-2-1-5(3-7(6)11)8-4-9(13)14-12-8/h1-4,12H
- InChIKey: JGCZGPAXNHZYJF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1=CC(=O)ON1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 280
- トポロジー分子極性表面積: 38.3
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB419706-1 g |
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 1 g |
€467.00 | 2023-07-18 | ||
abcr | AB419706-5 g |
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 5 g |
€935.60 | 2023-07-18 | ||
abcr | AB419706-10 g |
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 10 g |
€1,177.00 | 2023-07-18 | ||
abcr | AB419706-10g |
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol; . |
1354938-82-1 | 10g |
€1177.00 | 2025-02-20 | ||
A2B Chem LLC | AJ23541-5g |
3-(3,4-dichlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 95+% | 5g |
$1573.00 | 2024-04-20 | |
abcr | AB419706-25g |
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol; . |
1354938-82-1 | 25g |
€1745.00 | 2025-02-20 | ||
A2B Chem LLC | AJ23541-50g |
3-(3,4-dichlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 95+% | 50g |
$3980.00 | 2024-04-20 | |
Chemenu | CM563024-1g |
3-(3,4-DiChlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 95%+ | 1g |
$407 | 2023-01-07 | |
A2B Chem LLC | AJ23541-2g |
3-(3,4-dichlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 95+% | 2g |
$1123.00 | 2024-04-20 | |
A2B Chem LLC | AJ23541-25g |
3-(3,4-dichlorophenyl)-1,2-oxazol-5-ol |
1354938-82-1 | 95+% | 25g |
$2855.00 | 2024-04-20 |
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-olに関する追加情報
3-(3,4-Dichlorophenyl)-1,2-Oxazol-5-ol: A Comprehensive Overview
The compound 3-(3,4-Dichlorophenyl)-1,2-Oxazol-5-ol, identified by the CAS number 1354938-82-1, is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of the dichlorophenyl group at the 3-position introduces unique electronic and steric properties, making it a valuable substrate for further chemical modifications and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(3,4-Dichlorophenyl)-1,2-Oxazol-5-ol. Researchers have employed various methodologies, including oxidative coupling reactions and cyclization processes, to construct this molecule with high yield and purity. The use of transition metal catalysts has significantly improved the reaction efficiency, making large-scale production feasible for industrial applications.
In terms of pharmacological activity, 3-(3,4-Dichlorophenyl)-1,2-Oxazol-5-ol has shown promising results in preliminary studies. It exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest its potential as a lead compound for the development of novel therapeutic agents targeting Alzheimer's disease and related conditions.
Beyond its pharmacological applications, 3-(3,4-Dichlorophenyl)-1,2-Oxazol-5-ol has also been explored in materials science. Its ability to form stable coordination complexes with metal ions makes it a candidate for designing advanced materials with applications in catalysis and sensing technologies. Recent studies have demonstrated its effectiveness as a ligand in homogeneous catalysis for organic transformations.
The environmental impact of 3-(3,4-Dichlorophenyl)-1,2-Oxazol-5-ol has also been a subject of interest. Researchers have investigated its biodegradation pathways under various environmental conditions. Results indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in natural ecosystems.
In conclusion, 3-(3,4-Dichlorophenyl)-1,2-Oxazol-5-ol, with its unique structural features and versatile reactivity, continues to be a focal point in scientific research across multiple disciplines. Its potential applications span from drug discovery to materials development, making it a compound of significant interest for both academic and industrial pursuits.
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